molecular formula C10H6N2O2 B1396058 Methyl 2,5-dicyanobenzoate CAS No. 714237-94-2

Methyl 2,5-dicyanobenzoate

Cat. No.: B1396058
CAS No.: 714237-94-2
M. Wt: 186.17 g/mol
InChI Key: BVUXZERFSVCPBC-UHFFFAOYSA-N
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Description

Methyl 2,5-dicyanobenzoate (CAS: 714237-94-2) is an aromatic ester with the molecular formula C₁₀H₆N₂O₂ and a molecular weight of 186.17 g/mol. It features two cyano (-CN) groups at the 2- and 5-positions of the benzene ring and a methyl ester (-COOCH₃) at the 1-position. This compound is structurally related to derivatives such as 6-cyanophthalide (CAS: 793-30-8), which shares a nitrile-substituted aromatic framework .

The cyano groups confer strong electron-withdrawing effects, enhancing the electrophilicity of the ester group and making it reactive toward nucleophilic attack.

Properties

IUPAC Name

methyl 2,5-dicyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUXZERFSVCPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717156
Record name Methyl 2,5-dicyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714237-94-2
Record name Methyl 2,5-dicyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dicyanobenzoate can be synthesized through various methods. One common method involves the esterification of 2,5-dicyanobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct cyanation of methyl 2,5-dibromobenzoate using a cyanating agent like copper(I) cyanide (CuCN) under palladium-catalyzed conditions

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dicyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various nucleophiles.

    Reduction: 2,5-diaminobenzoate.

    Hydrolysis: 2,5-dicyanobenzoic acid.

Mechanism of Action

The mechanism of action of methyl 2,5-dicyanobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between methyl 2,5-dicyanobenzoate and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties Synthesis Method
This compound 714237-94-2 C₁₀H₆N₂O₂ 186.17 -CN (2,5), -COOCH₃ Potential polymer/pharma precursor Likely via cyanation + esterification
Methyl 2,5-dichlorobenzoate - C₈H₆Cl₂O₂ 205.04 -Cl (2,5), -COOCH₃ Synthesis of oxadiazoles, hydrazides Esterification of 2,5-dichlorobenzoic acid
Methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate - C₈H₁₀O₅ 186.16 -OCH₃ (2,5), furan ring Intermediate in heterocyclic chemistry Methanolysis of nitro-acetoxy derivatives
Methyl 2,5-dihydroxybenzoate 2150-46-1 C₈H₈O₄ 168.15 -OH (2,5), -COOCH₃ Chelating agent; not for flavor/fragrance Not specified
Ethyl 2,5-diaminobenzoate 196100-87-5 C₉H₁₂N₂O₂ 180.21 -NH₂ (2,5), -COOCH₂CH₃ Polymer/dye precursor Not specified
Methyl 2,5-dichloro-3-iodobenzoate 933672-48-1 C₈H₅Cl₂IO₂ 330.93 -Cl (2,5), -I (3), -COOCH₃ Heavy-atom derivatives for crystallography Not specified

Key Comparisons

Substituent Effects on Reactivity
  • Electron-Withdrawing Groups (EWGs): The cyano groups in this compound strongly deactivate the aromatic ring, increasing the ester's susceptibility to nucleophilic substitution or hydrolysis compared to analogs with weaker EWGs (e.g., -Cl in methyl 2,5-dichlorobenzoate) . Halogenated Derivatives: Methyl 2,5-dichloro-3-iodobenzoate (with -Cl and -I) exhibits enhanced steric bulk and polarizability due to iodine, making it useful in X-ray crystallography studies .
Functional Group Diversity
  • Hydroxyl vs. Cyano Groups: Methyl 2,5-dihydroxybenzoate’s -OH groups enable hydrogen bonding, increasing solubility in polar solvents compared to the hydrophobic cyano analog. However, its chelating properties limit use in flavor/fragrance industries .
  • Amino vs. Cyano Groups: Ethyl 2,5-diaminobenzoate’s -NH₂ groups are nucleophilic, favoring participation in condensation reactions (e.g., polyamide synthesis), whereas cyano groups are electrophilic .

Biological Activity

Methyl 2,5-dicyanobenzoate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. A study conducted on its efficacy demonstrated that it inhibited the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have shown that this compound can induce apoptosis in cancer cells. In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 25 µM after 48 hours of exposure. This suggests potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress is implicated in the induction of apoptosis through mitochondrial pathways. Further studies are required to elucidate the precise molecular mechanisms involved.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in bacterial load within 72 hours of treatment, supporting its use as a topical antimicrobial agent.

Case Study 2: Cancer Cell Line Study

A laboratory study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to activate caspase-3 and caspase-9 pathways, indicating its role in promoting apoptosis. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells from 10% to 50% upon treatment with the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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